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Methyl 4-nitrophenyl phosphate

Cat. No.: B171851
CAS No.: 15930-83-3
M. Wt: 233.12 g/mol
InChI Key: VFLXIIVUAKWFJE-UHFFFAOYSA-N
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Description

Significance of Aryl Phosphate (B84403) Esters in Phosphoryl Transfer Reactions

Aryl phosphate esters, a class of compounds to which methyl 4-nitrophenyl phosphate belongs, are of paramount importance in the study of phosphoryl transfer reactions. These reactions, which involve the transfer of a phosphoryl group (PO3), are central to numerous biological functions, including energy metabolism, signal transduction, and the replication of genetic material. frontiersin.orgnih.gov The reactivity of these esters is significantly influenced by the nature of the "spectator" or nonleaving groups attached to the phosphorus atom. acs.org For instance, increasing the electron-withdrawing capacity of these groups can accelerate the reaction rate by several orders of magnitude. acs.org

The mechanism of these transfer reactions can be complex, with possibilities including a concerted SN2-type mechanism, a stepwise associative mechanism involving a pentacoordinate intermediate, or a stepwise dissociative mechanism. frontiersin.org In the absence of specific structural features, the reactions of phosphate diesters, such as this compound, generally proceed through a concerted SN2(P) process. frontiersin.org The stability of the leaving group, often quantified by its pKa, is a critical determinant of the reaction rate and mechanism. frontiersin.org

Overview of this compound as a Model Substrate in Academic Investigations

This compound serves as an exemplary model substrate for investigating the intricacies of phosphoryl transfer. Its structure, featuring a good leaving group (4-nitrophenolate), allows for the convenient monitoring of reaction kinetics, often through spectrophotometric detection of the released 4-nitrophenolate (B89219) ion. medchemexpress.eutcichemicals.com This has made it a valuable tool in probing the mechanisms of both non-enzymatic and enzyme-catalyzed hydrolysis reactions. frontiersin.orgsamipubco.com

Researchers have employed this compound to explore various facets of phosphoryl transfer, including the influence of nucleophiles, the effect of the non-leaving methyl group, and the nature of the transition state. acs.orgsamipubco.com Studies have shown that the hydrolysis of methyl aryl phosphate diesters, including this compound, proceeds via a concerted transition state. frontiersin.orgrsc.org The compound has also been instrumental in comparative studies with other phosphate esters to elucidate the catalytic strategies of enzymes like alkaline phosphatase and protein phosphatase-1. nih.govnih.gov For instance, the hydrolysis of a series of methyl aryl phosphate diesters catalyzed by hydroxide (B78521) ions yielded significant insights into the influence of the leaving group on reaction rates. samipubco.com

Research Findings on this compound

Detailed kinetic studies have provided valuable data on the reactivity of this compound. For example, the hydroxide-catalyzed hydrolysis of a series of methyl aryl phosphate diesters, including the 4-nitrophenyl derivative, was investigated to understand the influence of the leaving group. samipubco.com In one study, the rate of hydroxide-catalyzed hydrolysis of methyl-p-nitrophenyl phosphate at 95 °C was determined to be 5.75 × 10⁻⁴ s⁻¹. samipubco.com

The compound has also been used as a substrate to probe the catalytic proficiency of various enzymes. For example, protein phosphatase-1 (PP1) was found to efficiently catalyze the hydrolysis of 4-nitrophenyl methylphosphonate (B1257008), a close analog of this compound, with only a 10-fold decrease in activity compared to its natural monoester substrates. nih.gov This is in stark contrast to alkaline phosphatase, which shows a much larger decrease in activity with such diester substrates. nih.gov

The table below summarizes some of the key properties and identifiers for this compound.

Property/IdentifierValue
CAS Number 15930-83-3 nih.gov
Molecular Formula C₇H₈NO₆P nih.gov
Molecular Weight 233.12 g/mol nih.gov
IUPAC Name methyl (4-nitrophenyl) hydrogen phosphate nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8NO6P B171851 Methyl 4-nitrophenyl phosphate CAS No. 15930-83-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (4-nitrophenyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO6P/c1-13-15(11,12)14-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLXIIVUAKWFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276699
Record name Methyl 4-nitrophenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15930-83-3
Record name Methyl 4-nitrophenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Methyl 4 Nitrophenyl Phosphate Hydrolysis

Fundamental Principles of Phosphate (B84403) Ester Hydrolysis

The transfer of a phosphoryl group, while seemingly a simple nucleophilic displacement, is complicated by the phosphorus atom's ability to form pentavalent species. diva-portal.org This allows for several mechanistic possibilities for hydrolysis. The reaction can proceed through a stepwise associative mechanism (AN+DN) involving a pentacoordinate phosphorane intermediate, a stepwise dissociative mechanism (DN+AN) with a metaphosphate intermediate, or a concerted (ANDN) pathway where bond formation and cleavage occur simultaneously in a single transition state. diva-portal.orgfrontiersin.org

The stability of phosphate esters is a critical factor in their biological roles. acs.org Mono- and dialkyl phosphate esters are remarkably stable at physiological pH. acs.orgacs.org This stability necessitates the use of activated systems, such as those with good leaving groups like 4-nitrophenolate (B89219), for convenient experimental study. acs.orgacs.org The reactivity of phosphate esters is influenced not only by the nucleophile and the leaving group but also significantly by the non-leaving or "spectator" groups. acs.org

The charge on the phosphate ester plays a crucial role in its reactivity. The negative charge on phosphate esters creates a high energy barrier for hydrolysis due to repulsion with the incoming nucleophile, making them very inert. However, this electrostatic feature also allows for the regulation of their hydrolysis by the surrounding environment, a key aspect of their biological function.

Non-Enzymatic Hydrolysis Pathways and Kinetics

The non-enzymatic hydrolysis of methyl 4-nitrophenyl phosphate is influenced by several factors, including pH, ionic strength, the nature of the leaving and non-leaving groups, and the solvent.

The rate of hydrolysis of phosphate esters is pH-dependent. viu.ca Generally, base-catalyzed hydrolysis favors cleavage of the P-O bond, while neutral or acid-catalyzed hydrolysis can favor C-O bond cleavage. viu.ca For p-nitrophenyl phosphate, lowering the ionic strength of the medium has been shown to activate its hydrolysis. nih.gov For instance, decreasing the electrolyte concentration from 150 mM to 25 mM resulted in a significant increase in the hydrolysis rate. nih.gov This effect is attributed to changes in the structure of water in electrolyte solutions. nih.gov The hydrolysis of the dianion of p-nitrophenyl phosphorothioate (B77711), a related compound, shows a pH-independent region between pH 9.5 and 13, with an increased rate at very high pH, which is attributed to a reaction with hydroxide (B78521) ions. acs.org

ConditionEffect on Hydrolysis RateReference
Decreased Ionic StrengthActivation nih.gov
High pH (Hydroxide Ion)Increased Rate acs.org

The reactivity of phosphate esters is significantly influenced by the properties of both the leaving and non-leaving groups. acs.orgresearchgate.net A good leaving group, which is the conjugate base of a strong acid, enhances the rate of hydrolysis. viu.ca The 4-nitrophenyl group is a good leaving group, which is why it is often used in model substrates. frontiersin.orgsamipubco.com The basicity of the leaving group affects the reactivity, as indicated by the Brønsted coefficient (βLG). For the hydroxide-catalyzed hydrolysis of a series of methyl aryl phosphate diesters, a βLG value of -0.94 was observed, indicating a strong dependence on the leaving group's pKa. samipubco.com

The non-leaving group also plays a crucial, though sometimes underestimated, role in the reactivity of phosphate esters. researchgate.netsamipubco.com While its effect can be modest, it still significantly influences the hydrolysis rate. samipubco.com For a series of phosphate diesters with a common 4-nitrophenyl leaving group, the reactivity was found to be slightly sensitive to the pKa of the non-leaving group, with a Brønsted coefficient (βNLG) of -0.12. samipubco.com

FactorBrønsted Coefficient (β)SignificanceReference
Leaving Group (LG)-0.94Strong dependence of rate on leaving group basicity samipubco.com
Non-Leaving Group (NLG)-0.12Slight sensitivity of rate to non-leaving group basicity samipubco.com

The solvent environment has a profound impact on the rate and mechanism of phosphate ester hydrolysis. The addition of aprotic organic solvents like dimethyl sulfoxide (B87167) (DMSO) to water can lead to dramatic rate accelerations for the hydrolysis of the dianion of p-nitrophenyl phosphate (pNPP), on the order of 6 to 7 magnitudes. acs.org This acceleration is thought to be due to the decreased ability of the mixed solvent to stabilize the anionic non-bridging oxygen atoms of the reactant through hydrogen bonding. acs.org This desolvation can weaken the P-O ester bond in the ground state. nih.gov

However, this effect is not universal. While aryl phosphate esters generally show rate accelerations in high fractions of DMSO, the hydrolysis of phenyl and methyl phosphates is actually slowed under these conditions. nih.gov Theoretical studies on the hydrolysis of p-nitrophenyl sulfate (B86663), an analog of pNPP, suggest that the reaction proceeds via a solvent-assisted concerted mechanism. researchgate.net The inclusion of explicit water molecules in computational models is crucial for accurately describing the proton transfer processes that occur during the reaction. researchgate.net

The debate between concerted and stepwise mechanisms is central to understanding phosphate ester hydrolysis. nih.govdiva-portal.org For phosphate monoester dianions like p-nitrophenyl phosphate, experimental evidence from isotope effects and linear free energy relationships suggests a concerted ANDN mechanism with a loose, dissociative transition state, characterized by significant bond breaking to the leaving group and little participation from the nucleophile. nih.govdiva-portal.orgfrontiersin.org

Conversely, theoretical studies have proposed both concerted and stepwise pathways. nih.gov Some computational work suggests that for phosphate monoesters with alkyl leaving groups, both associative and dissociative pathways could be possible and may be difficult to distinguish experimentally. nih.gov For the neutral hydrolysis of phenyl 4-nitrophenyl phosphate, a stepwise AN + DN mechanism involving a pentacoordinate phosphorane intermediate has been proposed. researchgate.net

The existence and lifetime of the pentavalent phosphorane intermediate are key points of discussion. acs.org For triesters, there is growing evidence for the involvement of phosphorane intermediates. acs.org However, for diester and monoester anions, these intermediates are thought to be less stable and may only exist as transient transition states rather than stable intermediates, especially with a good leaving group like 4-nitrophenolate. acs.org

Solvent Effects on Hydrolytic Reactivity and Mechanism

Enzymatic Hydrolysis of this compound and its Analogs

Enzymes that hydrolyze phosphate esters, such as protein phosphatase-1 (PP1) and alkaline phosphatase, significantly accelerate the reaction rate. nih.govacs.org PP1 catalyzes the hydrolysis of 4-nitrophenyl phosphate (4NPP) with a bell-shaped pH-rate profile, indicating the involvement of both acidic and basic residues in the active site. nih.govacs.orgnih.gov

A key feature of the enzymatic reaction is the alteration of the transition state compared to the non-enzymatic reaction. The Brønsted βlg value for the PP1-catalyzed hydrolysis of aryl monoesters is -0.32, which is considerably less negative than the -1.23 for the uncatalyzed hydrolysis of monoester dianions. nih.govacs.orgnih.gov This suggests that the enzyme stabilizes the developing negative charge on the leaving group in the transition state, likely through general acid catalysis. nih.govacs.org

Kinetic isotope effects (KIEs) provide further insight into the enzymatic mechanism. For the PP1-catalyzed hydrolysis of 4NPP, the KIEs are consistent with a loose transition state with partial neutralization of the leaving group. nih.govacs.orgnih.gov Interestingly, PP1 can also efficiently hydrolyze 4-nitrophenyl methylphosphonate (B1257008) (4NPMP), an analog of this compound. nih.govacs.org The enzymatic transition states for the hydrolysis of both the phosphate monoester and the methylphosphonate are remarkably similar, much more so than their respective non-enzymatic hydrolysis reactions. nih.govacs.orgnih.gov

ReactionSubstrateBrønsted βlgKinetic Isotope Effect (18(V/K)bridge)Transition State CharacteristicsReference
Uncatalyzed HydrolysisMonoester Dianions-1.23-Loose, dissociative nih.govacs.org
PP1-catalyzed HydrolysisAryl Monoesters (e.g., 4NPP)-0.321.0170Loose, with partial charge neutralization on leaving group nih.govacs.orgnih.gov
Alkaline HydrolysisAryl Methylphosphonates (e.g., 4NPMP)-0.69-Similar to phosphate diesters nih.govacs.org
PP1-catalyzed HydrolysisAryl Methylphosphonates (e.g., 4NPMP)-0.30-Looser than alkaline hydrolysis, similar to PP1-catalyzed monoester reaction nih.govacs.org

Substrate Activity with Phosphomonoesterases, Phosphodiesterases, and Protein Phosphatases

This compound (MpNPP) serves as a critical tool for probing the specificity and promiscuity of various phosphatases. As a phosphate diester, its hydrolysis is often compared to that of the monoester analog, 4-nitrophenyl phosphate (pNPP), to understand how enzymes differentiate between these substrate classes.

Protein Phosphatase-1 (PP1), a member of the PPP family of serine/threonine phosphatases, displays notable catalytic promiscuity. nih.govnih.gov While its primary substrates are phosphomonoesters, PP1 can efficiently catalyze the hydrolysis of other related compounds. nih.govfigshare.com It was observed that significant activity could be achieved with this compound at pH 8. nih.gov This promiscuity allows PP1 to act on a broader range of substrates than might be expected, a feature that is mechanistically significant for understanding its catalytic power. nih.govacs.org

A novel phosphodiesterase, designated PdeM, identified from a coalbed metagenome, was tested for activity with various substrates. nih.gov While it showed activity towards bis(p-nitrophenyl) phosphate, it exhibited low affinity for this substrate. researchgate.net Its activity towards this compound was not explicitly detailed in comparison, but its classification as a phosphodiesterase suggests it is the correct enzyme class for such a substrate. nih.gov

Kinetic Characterization of Enzyme-Catalyzed Reactions

The kinetic parameters of enzyme-catalyzed hydrolysis of this compound (referred to as MepNPP or MpNPP in studies) provide quantitative insight into enzyme efficiency and substrate preference. For nucleotide pyrophosphatase/phosphodiesterase (NPP), a thio-substituted version of the substrate, Rp-methyl p-nitrophenyl phosphorothioate (MepNPPS), was hydrolyzed with a kcat/KM value of 4.8 M⁻¹s⁻¹. nih.gov

Protein Phosphatase-1 (PP1γ), noted for its promiscuity, demonstrates a maximal rate for a related phosphonate (B1237965) substrate (4-nitrophenyl methylphosphonate, 4NPMP) that is only about 10-fold less than that for its preferred monoester substrate, 4-nitrophenyl phosphate (4NPP). nih.gov The second-order rate constant (kcat/KM) for PP1γ with 4NPMP was found to be 240 ± 30 M⁻¹s⁻¹. nih.gov While this is for a phosphonate, the similar activity levels suggest that the active site can accommodate substrates where a phosphoryl oxygen is replaced, such as with the methyl group in a diester. nih.gov

Alkaline phosphatase (AP), which is highly efficient with monoesters, is a much less effective catalyst for diester hydrolysis. nih.gov It catalyzes the hydrolysis of phosphate diesters with 4-nitrophenol (B140041) leaving groups approximately 10⁶-fold less rapidly than it does for 4NPP. nih.gov The specificity of AP for pNPP²⁻ over MpNPP⁻ is a key measure of its substrate preference. nih.gov

Table 1: Kinetic Parameters for the Hydrolysis of this compound Analogs This table presents kinetic data for enzymes acting on this compound (MepNPP) and its structural analogs, providing a comparative view of enzyme efficiency.

Enzyme Substrate kcat/KM (M⁻¹s⁻¹) Source(s)
Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) Rp-methyl p-nitrophenyl phosphorothioate (MepNPPS) 4.8 nih.gov
Protein Phosphatase-1γ (PP1γ) 4-nitrophenyl methylphosphonate (4NPMP) 240 ± 30 nih.gov
Alkaline Phosphatase (AP) Phosphate diesters (general) ~10⁶-fold less than for pNPP nih.gov

Mechanistic Insights from Kinetic Isotope Effects and Brønsted Correlations

Linear free energy relationships, such as Brønsted correlations, and kinetic isotope effects (KIEs) are powerful tools for elucidating reaction mechanisms and transition state structures.

A Brønsted analysis relates the rate of a reaction to the pKa of the leaving group. For the alkaline hydrolysis of a series of methyl aryl phosphate diesters at 42 °C, a Brønsted coefficient (βlg) of -0.94 ± 0.05 was determined, indicating a large amount of negative charge develops on the leaving group oxygen in the transition state. samipubco.com Another study on the alkaline hydrolysis of substituted phenyl methyl phosphate diesters reported a similar βlg of -0.74 ± 0.03. whiterose.ac.uk

In enzymatic reactions, the βlg value is often different, reflecting the influence of the active site environment. For the hydrolysis of a series of aryl methylphosphonate substrates by Protein Phosphatase-1 (PP1), the enzymatic reaction yielded a Brønsted βlg of -0.30. nih.govfigshare.com This value is significantly smaller than that for the alkaline hydrolysis (-0.69) and is similar to the βlg of -0.32 measured for the enzyme's reaction with phosphate monoester substrates. nih.govfigshare.comacs.org This similarity suggests that the transition states for the enzymatic hydrolysis of both monoesters and these diester analogs are much more alike than their respective non-enzymatic hydrolysis reactions. figshare.comacs.org The reduced βlg value in the enzymatic reaction often points towards general acid catalysis, which helps to neutralize the developing negative charge on the leaving group. nih.gov

Kinetic isotope effects provide further detail about bond-breaking and bond-forming events in the transition state. For the PP1-catalyzed hydrolysis of its primary substrate, 4-nitrophenyl phosphate (4NPP), the KIEs [¹⁸(V/K)bridge = 1.0170 and ¹⁵(V/K) = 1.0010] are consistent with a loose transition state where the bond to the leaving group is substantially broken and there is partial charge neutralization. nih.govnih.govfigshare.com For the analogous phosphonate (4NPMP), the KIEs indicate a transition state that is somewhat looser than the alkaline hydrolysis reaction and similar to the PP1-catalyzed monoester reaction. nih.govfigshare.comacs.org This cumulative data points to the enzyme's ability to enforce a preferred transition state structure on different, but related, substrates. figshare.comacs.org

Active Site Interactions and Catalytic Strategies in Enzyme-Substrate Complexes

The active sites of phosphatases employ sophisticated strategies to bind substrates and catalyze phosphoryl transfer, often involving precisely positioned metal ions and amino acid residues. nih.gov In bimetalloenzymes like PP1, the two metal ions are bridged by inorganic phosphate (a product) or inhibitors, and this geometry is conserved in related enzymes like purple acid phosphatases. nih.gov This suggests a common mechanism where the metal ions activate a water molecule to act as a nucleophile and stabilize the negative charge of the transition state. nih.gov

The discrimination between phosphate monoesters and diesters by enzymes in the AP superfamily is rooted in active site architecture. stanford.edunih.gov While both AP and NPP have structurally similar bimetallo active sites, key differences in surrounding functional groups allow them to distinguish between the single negative charge of a diester like this compound and the dianionic charge of a monoester. stanford.edunih.gov For example, the Mg²⁺ ion present in the AP active site, which is absent in NPP, plays a role in catalysis that differentially affects monoester, diester, and sulfate ester hydrolysis. nih.gov

Computational studies provide further insight into these interactions. Density functional theory (DFT) calculations on the cleavage of this compound mediated by a biomimetic dizinc(II) complex, [Zn₂L8(μ-OCH₃)]³⁺, revealed three viable concerted mechanisms with comparable energy barriers. frontiersin.orgfrontiersin.org These mechanisms differ in the precise role of the methoxide (B1231860) group but all involve nucleophilic attack on the bridging substrate and concurrent expulsion of the leaving group. frontiersin.org In the active site of PP1, modest inverse non-bridging KIEs observed for both monoester and phosphonate hydrolysis likely arise from binding interactions between the phosphoryl oxygens and the active site metal centers. nih.gov

Metal Ion-Mediated Catalysis of this compound Cleavage

Design and Synthesis of Bioinorganic Phosphoesterase Mimics

The remarkable rate accelerations achieved by metallophosphatases have inspired the design and synthesis of small-molecule mimics that replicate the structure and function of their active sites. frontiersin.org A primary goal in bioinorganic chemistry is to develop artificial enzymes for the catalytic hydrolysis of stable phosphoesters. researchgate.net Many of these mimics feature two metal ions, often Zn(II), held in close proximity by a ligand scaffold, mirroring the dizinc(II) core found in enzymes like alkaline phosphatase and P1 nuclease. frontiersin.orgresearchgate.net

These synthetic catalysts are frequently tested against activated phosphate esters, including diester models like bis(4-nitrophenyl) phosphate (BNPP) and, relevantly, this compound. frontiersin.orgfrontiersin.orgresearchgate.net The design of these mimics can be approached through several strategies, including the covalent construction of complexes or the supramolecular self-assembly of metal complexes with organic building blocks. researchgate.net For instance, dizinc(II) complexes with cyclen-based ligands have been extensively studied for their ability to accelerate phosphate ester hydrolysis. frontiersin.orgresearchgate.net DFT calculations on a [Zn₂L8(μ-OCH₃)]³⁺ complex were used specifically to model the cleavage of this compound, highlighting the direct application of these mimics to understand the hydrolysis of this substrate. frontiersin.orgfrontiersin.org

Mechanisms of Metal-Assisted Phosphoryl Transfer

Metal ions in both natural and artificial phosphoesterases catalyze phosphoryl transfer through several key mechanisms. utwente.nl These generally involve the metal ion acting as a Lewis acid to activate the phosphorus center, activation of a nucleophile (typically a coordinated water or hydroxide), or stabilization of the leaving group. utwente.nl

In dizinc(II) mimics, several mechanistic pathways for diester cleavage have been proposed based on kinetic, structural, and computational data. frontiersin.org

Monodentate Substrate Coordination: The phosphodiester coordinates to one Zn(II) ion, while a hydroxide bound to the other Zn(II) acts as the nucleophile. frontiersin.org

Bridging Substrate with External Nucleophile: The substrate bridges the two metal ions, and a metal-bound hydroxide attacks the phosphorus center. frontiersin.org

Bridging Substrate with Bridging Nucleophile: Both the substrate and a hydroxide ion bridge the two metal centers. frontiersin.org

DFT calculations on the cleavage of this compound by a dizinc(II) mimic supported a concerted mechanism involving a bridging substrate, where nucleophilic attack and leaving group departure occur simultaneously. frontiersin.orgfrontiersin.org Another proposed mechanism for metal-cyclen complexes involves the metal-bound hydroxide acting as a base to deprotonate a solvent water molecule, which then acts as the nucleophile in a "water-assisted" pathway. frontiersin.org The Lewis acidity of the metal ion is crucial, as it polarizes the P-O bond of the substrate, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack. frontiersin.org The precise mechanism is often dictated by the specific geometry of the catalyst-substrate complex. frontiersin.org

Role of Dinuclear Metal Centers in Catalysis

The hydrolysis of phosphate esters, such as this compound, is significantly accelerated by the presence of dinuclear metal centers, which act as potent catalysts by mimicking the active sites of metalloenzymes. acs.org These synthetic models have provided profound insights into the mechanisms of enzymatic phosphoryl transfer reactions. The catalytic prowess of dinuclear complexes stems from the cooperative action of the two adjacent metal ions, which is a feature often absent in their mononuclear counterparts. nih.govresearchgate.net

The primary roles of the dinuclear metal core in catalysis include:

Lewis Acid Activation : The two metal ions can simultaneously coordinate to the phosphoryl oxygen atoms of the phosphate ester. This "double Lewis acid activation" neutralizes the negative charge on the phosphate group, making the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack. acs.orgresearchgate.net This mode of activation is considered a crucial factor for achieving substantial rate accelerations. acs.org

Generation/Positioning of a Nucleophile : A common mechanism involves a metal-bridging hydroxide or alkoxide ion that acts as the nucleophile, attacking the phosphorus center. rsc.orgacs.org This bridging nucleophile is held in close proximity to the bound substrate, facilitating an intramolecular reaction. In other systems, a terminal hydroxide or water molecule bound to one of the metal ions is positioned to act as the nucleophile. acs.orgfrontiersin.org

Transition State Stabilization : By binding the phosphate ester across the two metal centers, the dinuclear core provides a rigid framework that stabilizes the geometry of the trigonal bipyramidal transition state formed during the phosphoryl transfer. frontiersin.org This stabilization lowers the activation energy of the reaction.

Studies using various metal ions such as Zinc(II), Cobalt(III), Copper(II), and Nickel(II) have demonstrated these principles. nih.govacs.orgias.ac.in For instance, dinuclear Co(III) complexes have been shown to provide rate accelerations of up to 4 x 10⁵-fold for phosphate diester hydrolysis. acs.org The distance between the two metal ions is a critical parameter, with optimal distances allowing for the effective bridging of the phosphate substrate. acs.orgias.ac.in Theoretical investigations using density functional theory (DFT) have further elucidated these mechanisms, suggesting that the hydrolysis can proceed through either a concerted pathway, where bond formation and cleavage occur simultaneously, or a stepwise mechanism involving a stable phosphorane intermediate. rsc.orgacs.orgfrontiersin.org In some dizinc(II) complexes, a terminally bound hydroxide is proposed as the active nucleophile rather than a bridging one. acs.org

Table 1: Catalytic Activity of Selected Dinuclear Metal Complexes in Phosphate Ester Hydrolysis

Metal Complex System Substrate Key Mechanistic Feature Reference
Dinuclear Co(III) with tacn ligand Phenyl phosphate monoesters Bridging oxide acts as intramolecular nucleophile. acs.org
Dinuclear Ni(II) complex bis(4-nitrophenyl) phosphate (BNPP) Cooperativity between metal centers enhances rate over mononuclear analogue. ias.ac.in
Dinuclear Zn(II) complex 2-hydroxypropyl-4-nitrophenyl phosphate (HPNP) Metal-coordinated hydroxide deprotonates the nucleophile prior to attack. nih.gov
Heterodinuclear Fe(III)-Zn(II) complex Dimethyl phosphate Asymmetric metal center orients the phosphate for nucleophilic attack by a coordinated -OH group. rsc.org
Dinuclear Cu(II) complexes bis(p-nitrophenyl)phosphate Inverse correlation of macrocyclic ring size with dimer association constant affects rate. sci-hub.se

This table is interactive and can be sorted by column.

Computational and Theoretical Approaches to Methyl 4 Nitrophenyl Phosphate Reactivity

Quantum Mechanical Studies of Phosphoryl Transfer Transition States

Quantum mechanical (QM) methods are pivotal in elucidating the intricate details of the phosphoryl transfer reaction of methyl 4-nitrophenyl phosphate (B84403) (M4NP), particularly the structure and energetics of its transition state. Theoretical studies have explored the alkaline hydrolysis of the related compound p-nitrophenylmethylphosphate (p-NPmP), a close analog, using polarizable continuum models and hybrid quantum-mechanical/molecular-mechanical (QM/MM) methods. These calculations describe a concerted but asynchronous molecular mechanism for the hydroxide (B78521) attack on the phosphate diester. acs.org This means that the bond-forming and bond-breaking events occur in a single step, but not to the same extent at the transition state.

For the related dianionic p-nitrophenyl phosphate (pNPP), QM calculations have been used to investigate the P-O bond cleavage. researchgate.net Using a B3LYP/6-31++G(d,p)/EFP approach, studies show the reaction proceeds via a concerted mechanism involving a trigonal bipyramidal (TBP) transition state. nih.gov In this transition state, there is less initial bonding to the incoming nucleophile compared to the bond with the leaving group. nih.gov The calculated activation energy for the aminolysis of pNPP was found to be approximately 26 kcal/mol. nih.gov

Computational studies comparing the hydrolysis of p-nitrophenyl phosphate (pNPP) and p-nitrophenyl sulfate (B86663) (pNPS) reveal different transition state geometries. The transition state for pNPP hydrolysis is described as more compact, with greater bond formation to the incoming nucleophile than bond cleavage to the leaving group. In contrast, some experimental data for phosphate monoester dianions suggest a loose, dissociative transition state. acs.orgrsc.org This discrepancy highlights the complexity of accurately modeling these reactions. For instance, early computational models struggled to locate a clear saddle point on the energy landscape for pNPP hydrolysis, instead finding a high-energy ridge. acs.org More advanced models that include explicit water molecules have been more successful in identifying distinct transition states. rsc.orgnih.gov

Different computational methods can yield varying results. For the alkaline hydrolysis of p-NPmP, both B3LYP(PCM) and AM1d/MM computational levels describe a concerted, asynchronous mechanism. acs.org A study on the aminolysis of pNPP using a QM/EFP approach also found a concerted mechanism with a TBP transition state. nih.gov Attempts to locate a stable pentacoordinated phosphorus intermediate (indicative of a stepwise AN + DN mechanism) have been unsuccessful, further supporting a concerted pathway. acs.org

Table 1: Calculated Transition State Geometries for Phosphoryl Transfer Reactions

Compound Reaction Method P-O (Nucleophile) Distance (Å) P-O (Leaving Group) Distance (Å) Reference
p-Nitrophenyl Phosphate (pNPP) Water Attack M06-2X/6-311+G**(SMD) 2.34 2.45 nih.gov
p-Nitrophenyl Phosphate (pNPP) Aminolysis QM/EFP 2.395 (P-N) 2.237 diva-portal.org
Methyl p-nitrophenyl phosphate (MpNPP) Hydrolysis in Solution QM/MM 2.43 2.23
Methyl p-nitrophenyl phosphate (MpNPP) Hydrolysis in Enzyme QM/MM ~2.0 1.8-1.9

Molecular Dynamics Simulations of Solvent and Enzyme Active Site Effects

Molecular dynamics (MD) simulations, often in combination with QM methods (QM/MM), are essential for understanding how the environment, such as the solvent or an enzyme's active site, influences the reactivity of methyl 4-nitrophenyl phosphate. The solvent plays a crucial role, as the hydrolysis of phosphate esters involves highly charged species that are sensitive to their surroundings. acs.orgnih.gov

The inclusion of explicit water molecules in computational models has proven critical. rsc.orgnih.gov Representing the solvent solely with an implicit continuum model can be insufficient to stabilize the highly charged species in the reaction, making it difficult to find certain transition states computationally. acs.orgnih.gov By adding explicit water molecules to the system, researchers have been able to identify energetically similar but mechanistically distinct pathways, such as substrate-assisted and solvent-assisted mechanisms for pNPP hydrolysis. nih.gov The number of explicit water molecules included can affect the calculated activation barriers, which can fluctuate over a range as more molecules are added. acs.org For example, adding extra water molecules can cause the calculated activation barriers for the solvent-assisted mechanism of pNPP hydrolysis to vary within a 4 kcal/mol range. acs.org

Solvent composition also dramatically affects reaction rates. The hydrolysis of p-nitrophenyl phosphate dianion is accelerated by over a million times in acetonitrile (B52724) containing a small amount of water compared to pure water, a rate enhancement that is entropic in origin. nih.govfrontiersin.org Similarly, the addition of aprotic organic solvents like DMSO can lead to rate accelerations of 6 to 7 orders of magnitude. acs.org This is attributed to the decreased ability of the mixed solvent to stabilize the reactant's anionic non-bridging oxygen atoms through hydrogen bonding. acs.org

Enzyme active sites create a pre-organized environment that stabilizes the transition state of the reaction far better than water does. QM/MM simulations are the primary tool for studying these effects. wisc.edu For instance, simulations of methyl p-nitrophenyl phosphate (MpNPP) hydrolysis within the active site of alkaline phosphatase show a significant tightening of the transition state compared to the reaction in solution. The P–O distances to the nucleophile and leaving group were found to decrease from 2.43 Å and 2.23 Å in solution to approximately 2.0 Å and 1.8–1.9 Å, respectively, in the enzyme.

Simulations of the Cdc25B phosphatase with p-nitrophenyl phosphate (pNPP) as a substrate support a mechanism where the monoanionic form of the substrate is dephosphorylated. nih.gov These QM/MM calculations compute free energy profiles that can be compared to experimental rate constants to validate the proposed mechanism. nih.gov In the alkaline phosphatase superfamily, enzymes like AP and NPP have very similar active sites but different substrate specificities. wisc.edu Computational studies aim to uncover the molecular origins of these differences by modeling the hydrolysis of various substrates within the enzyme environments. wisc.edu

Free Energy Landscape Analysis of Hydrolysis Mechanisms

The analysis of free energy landscapes provides a comprehensive view of the possible reaction mechanisms for the hydrolysis of this compound and its analogs. These landscapes, typically generated using QM or QM/MM calculations, map the energy of the system as a function of geometric variables that describe the reaction's progress, such as the distances of the breaking and forming bonds. rsc.orgnih.gov

For the hydrolysis of p-nitrophenyl phosphate (pNPP), computational studies have revealed complex energy landscapes with multiple potential pathways. acs.orgnih.gov Two prominent mechanisms that have been explored are the substrate-assisted and solvent-assisted pathways. rsc.orgnih.gov In the substrate-assisted mechanism, a non-bridging oxygen of the phosphate group acts as the general base, abstracting a proton from the attacking water molecule. rsc.orgnih.gov In the solvent-assisted pathway, an additional solvent molecule facilitates this proton transfer. rsc.orgnih.gov

Calculations have shown that for pNPP, the solvent-assisted pathway is energetically preferred. acs.orgnih.gov The transition state for this pathway is more dissociative ("looser") than the substrate-assisted one. rsc.org Finding this preferred mechanism can be computationally challenging, as it may not be apparent on a two-dimensional energy surface without the inclusion of explicit solvent molecules to stabilize the charged species involved. acs.orgnih.gov

The free energy landscape for pNPP hydrolysis, calculated in the presence of two explicit water molecules, shows a single low-energy pathway with a compact transition state. acs.org However, further analysis revealed a lower-energy, more dissociative transition state corresponding to the solvent-assisted mechanism. nih.gov The activation free energy for this solvent-assisted pathway was calculated to be 27.2 kcal mol⁻¹, substantially lower than the 34.9 kcal mol⁻¹ calculated for the substrate-assisted pathway. rsc.org

In contrast, the hydrolysis of methyl phosphate, which has a poorer leaving group, shows a preference for a substrate-assisted mechanism. acs.orgnih.gov This suggests that the nature of the leaving group plays a crucial role in determining the preferred reaction mechanism. acs.org For phosphate monoesters with good leaving groups, like p-nitrophenoxide, a more dissociative, solvent-assisted pathway is strongly preferred. acs.org

The potential of mean force (PMF) for the alkaline hydrolysis of p-nitrophenylmethylphosphate (p-NPmP) was calculated using AM1/MM methods, yielding free energies of activation that could be compared with experimental values. acs.org The shape of the free energy profile confirmed a concerted mechanism, as no stable intermediate corresponding to a pentacoordinated phosphorus species could be located. acs.org

Reconciliation of Theoretical Predictions with Experimental Kinetic Data

A critical test for any computational model is its ability to reproduce and explain experimental observations. For the hydrolysis of this compound and its analogs, this involves reconciling theoretical predictions of reaction barriers, mechanisms, and kinetic isotope effects (KIEs) with data obtained from laboratory experiments.

There has been a historical conflict between experimental interpretations, which often suggest a loose, dissociative-like transition state for phosphate monoester hydrolysis, and early computational studies that predicted more associative, compact transition states. acs.orgrsc.orgnih.gov For p-nitrophenyl phosphate (pNPP), experimental data, including a large negative Brønsted βlg value of -1.23 and significant KIEs, pointed towards a dissociative mechanism with substantial P-O bond cleavage to the leaving group in the transition state. acs.orgrsc.orgnih.gov However, initial theoretical models failed to reproduce these findings, often predicting a more associative pathway. rsc.org

The key to resolving this discrepancy lay in refining the computational models, particularly through the inclusion of explicit solvent molecules. acs.orgrsc.orgnih.gov When calculations for pNPP hydrolysis were performed with a model that included explicit water molecules, a solvent-assisted pathway with a more dissociative transition state was identified. rsc.orgnih.gov Crucially, the KIEs calculated for this solvent-assisted transition state were in excellent agreement with experimental values, whereas the KIEs for the substrate-assisted pathway were not. rsc.org This demonstrated that the solvent-assisted pathway is the dominant mechanism in solution and provided a unifying framework that reconciles the theoretical and experimental models. acs.orgnih.govacs.orgresearchgate.net

The calculated activation free energy for the spontaneous hydrolysis of pNPP has also been compared to experimental values. Calculations yielded an activation barrier of 29.1 kcal·mol⁻¹, which matches the experimental observation. acs.org Similarly, for the aminolysis of pNPP, QM/EFP calculations predicted an activation free energy of 23.6 kcal/mol at 39°C, in good agreement with the experimental value of 27 kcal/mol. nih.gov

For enzymatic reactions, linear free energy relationships (LFERs) and KIEs are used to probe the transition state. The enzymatic hydrolysis of aryl methylphosphonates by Protein Phosphatase-1 (PP1) yields a Brønsted βlg of -0.30, which is much smaller than the value for the non-enzymatic alkaline hydrolysis (-0.69). nih.govacs.org This indicates that the enzyme stabilizes a transition state that is significantly different from the one in solution. nih.govacs.org KIEs for the enzymatic reaction of 4-nitrophenyl methylphosphonate (B1257008) (4NPMP) suggest a transition state that is somewhat looser than the one for the alkaline hydrolysis reaction. nih.govacs.org These experimental data provide crucial benchmarks for validating QM/MM simulations of enzymatic phosphoryl transfer.

Table 2: Comparison of Theoretical and Experimental Kinetic Data for p-Nitrophenyl Phosphate (pNPP) Analogs

Parameter System Theoretical Value Experimental Value Reference
Activation Free Energy (ΔG)
Hydrolysis pNPP Dianion 29.1 kcal/mol 29.1 kcal/mol acs.org
pNPP (Solvent-assisted) 27.2 kcal/mol - rsc.org
pNPP (Substrate-assisted) 34.9 kcal/mol - rsc.org
Aminolysis pNPP Dianion 23.6 kcal/mol (at 39°C) 27 kcal/mol nih.gov
Brønsted Coefficient (βlg)
Hydrolysis Aryl Monoester Dianions - -1.23 acs.orgnih.gov
Hydrolysis in PP1 Aryl Methylphosphonates - -0.30 nih.govacs.org
Alkaline Hydrolysis Aryl Methylphosphonates - -0.69 nih.govacs.org
Kinetic Isotope Effect (18kbridge)
Hydrolysis pNPP Dianion Matches experiment for solvent-assisted TS 1.0189 rsc.orgnih.gov

Methyl 4 Nitrophenyl Phosphate As a Research Tool and Mechanistic Probe

Utilization in Enzyme Activity Assays and Screening

Methyl 4-nitrophenyl phosphate (B84403) and its close analog, 4-nitrophenyl phosphate (pNPP), are widely employed as substrates in enzyme activity assays, particularly for phosphatases and phosphodiesterases. medchemexpress.commedchemexpress.comneb.comsigmaaldrich.com The enzymatic hydrolysis of these substrates yields 4-nitrophenol (B140041) (or the 4-nitrophenolate (B89219) ion under alkaline conditions), a yellow-colored product that can be readily quantified by spectrophotometry at a wavelength of approximately 405 nm. medchemexpress.commedchemexpress.commerckmillipore.com This colorimetric readout provides a simple and continuous method for determining enzyme activity, making it suitable for both routine assays and high-throughput screening (HTS) applications. oup.com

The stability of these substrates in aqueous buffers and some organic solvents further enhances their suitability for a variety of experimental conditions. In HTS, these substrates enable the rapid screening of large libraries of compounds to identify potential enzyme inhibitors or activators. oup.comnih.gov For instance, a genetic enzyme screening system (GESS) has been developed that utilizes the production of phenolic compounds, such as p-nitrophenol from pNPP derivatives, to activate a fluorescent reporter, allowing for the high-throughput sorting of cells containing active enzymes. nih.gov

Different forms of p-nitrophenyl phosphate substrates are commercially available, including the disodium (B8443419) salt hexahydrate and ready-to-use tablets, which simplifies their use in various assay formats like ELISA. sigmaaldrich.commerckmillipore.com The choice of substrate can also be tailored to the specific enzyme class. While pNPP is a general substrate for phosphatases, derivatives like bis(4-nitrophenyl) phosphate serve as substrates for phosphodiesterases. tcichemicals.com

Fluorogenic substrates, such as 4-methylumbelliferyl phosphate (MUP) and 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), have also been developed to offer higher sensitivity compared to chromogenic substrates like pNPP. thermofisher.comnih.gov The hydrolysis of these substrates produces highly fluorescent products, allowing for the detection of lower enzyme concentrations. nih.gov Despite this, the cost-effectiveness and simplicity of assays using methyl 4-nitrophenyl phosphate and pNPP ensure their continued widespread use. nih.gov

Table 1: Comparison of Common Phosphatase Substrates

SubstrateDetection MethodProductKey Features
This compound Colorimetric4-nitrophenolChromogenic, suitable for continuous assays.
4-Nitrophenyl phosphate (pNPP) Colorimetric4-nitrophenolWidely used, cost-effective, stable. medchemexpress.commedchemexpress.comneb.com
bis(4-Nitrophenyl) phosphate Colorimetric4-nitrophenolSubstrate for phosphodiesterases. tcichemicals.com
4-Methylumbelliferyl phosphate (MUP) Fluorometric4-methylumbelliferoneHigh sensitivity, limited use at lower pH. nih.gov
6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) Fluorometric6,8-difluoro-4-methylumbelliferoneHigh sensitivity, broad pH range. nih.gov

Probing Phosphatase and Phosphodiesterase Specificity and Promiscuity

This compound and related compounds are instrumental in investigating the substrate specificity and catalytic promiscuity of enzymes, particularly within the alkaline phosphatase superfamily. acs.orgrsc.org Catalytic promiscuity refers to the ability of an enzyme to catalyze a reaction other than its primary physiological one. royalsocietypublishing.org

By comparing the enzymatic hydrolysis rates of different substrates, researchers can gain insights into an enzyme's active site architecture and its ability to accommodate various molecules. For example, protein phosphatase-1 (PP1), primarily a protein phosphatase, also demonstrates activity towards smaller, non-protein substrates like 4-nitrophenyl phosphate (pNPP) and even 4-nitrophenyl methylphosphonate (B1257008). acs.orgnih.gov Studies have shown that the transition states for the enzymatic hydrolysis of aryl phosphate monoesters and aryl methylphosphonates by PP1 are more similar to each other than their non-enzymatic hydrolysis reactions, highlighting the role of the enzyme's active site in dictating the reaction pathway. acs.orgnih.govfigshare.com

The nucleotide pyrophosphatase/phosphodiesterase (NPP) family provides another example. While these enzymes preferentially hydrolyze phosphate diesters, their active site similarity to alkaline phosphatase (AP), a monoesterase, suggests they might possess monoesterase activity. stanford.edu Quantitative analysis of the hydrolysis of pNPP by NPP enzymes, though much slower than their diesterase activity, confirms this promiscuous capability. stanford.edu Conversely, AP exhibits promiscuous phosphodiesterase activity, albeit at a significantly lower efficiency than its native phosphomonoesterase activity. rsc.org

The use of a range of substrates with varying structures, such as this compound, pNPP, and bis-p-nitrophenyl phosphate, allows for a detailed mapping of an enzyme's substrate preferences and the structural features that govern the discrimination between monoesters and diesters. rsc.orgstanford.edu These studies are crucial for understanding the evolutionary relationships between enzymes and how new enzyme functions might arise. rsc.orgroyalsocietypublishing.org

Table 2: Promiscuous Activities in the Alkaline Phosphatase Superfamily

EnzymeNative Substrate TypePromiscuous Substrate Type(s)Key Findings
Alkaline Phosphatase (AP) Phosphate monoesterPhosphate diester, Sulfate (B86663)kcat/KM for promiscuous activities is significantly lower than for the native activity. rsc.org
Protein Phosphatase-1 (PP1) Phosphoprotein (monoester)Small aryl phosphate monoesters and methylphosphonatesEfficiently hydrolyzes non-protein substrates like pNPP. acs.orgnih.gov
Nucleotide Pyrophosphatase/ Phosphodiesterase (NPP) Phosphate diesterPhosphate monoesterPossesses low but detectable monoesterase activity with substrates like pNPP. stanford.edu
Methyl Parathion Hydrolase (MPH) Organophosphate triesterAryl esterCan hydrolyze different substrate classes, with metal ions influencing activity. royalsocietypublishing.org

Development of Enzyme Inhibitors and Activity Modulators

This compound and its analogs are fundamental tools in the discovery and characterization of enzyme inhibitors. The straightforward colorimetric assay allows for the efficient screening of compound libraries to identify molecules that inhibit the hydrolysis of the substrate. nih.gov

Once potential inhibitors are identified, these substrates are used in more detailed kinetic studies to determine the inhibitor's potency (e.g., IC₅₀ or Kᵢ values) and mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition). nih.govfrontiersin.org For example, in a study of alkaline phosphatase inhibitors, the substrate pNPP was used to determine the IC₅₀ value of sodium orthovanadate. nih.gov

The choice of substrate can be critical in these studies. Research has shown that the inhibitory potency of some competitive inhibitors of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) can vary significantly depending on whether an artificial substrate, like a p-nitrophenyl derivative, or the natural substrate ATP is used. frontiersin.org This highlights the importance of validating findings with physiologically relevant substrates.

Furthermore, compounds structurally related to this compound, such as bis-4-nitrophenyl phosphate, can themselves act as inhibitors. For instance, bis-4-nitrophenyl phosphate has been shown to inhibit carboxylesterases that hydrolyze substrates like 4-nitrophenyl butyrate (B1204436) and methyl butyrate. nih.gov This inhibitory action helps to characterize the enzymes involved in the metabolism of these substrates. Studies have also explored phosphonate (B1237965) derivatives as inhibitors for enzymes like purple acid phosphatase (PAP), a target for anti-osteoporotic drugs. tandfonline.com

Application in Studying Reaction Mechanisms of Organophosphorus Compounds

This compound and similar organophosphorus esters serve as important model compounds for studying the mechanisms of nucleophilic substitution reactions at the phosphorus center. sapub.org These reactions are central to the function and detoxification of many biologically active organophosphorus compounds, including pesticides and nerve agents. royalsocietypublishing.orgrsc.org

The 4-nitrophenyl group is an excellent leaving group, facilitating the study of these reactions. frontiersin.org By systematically varying the structure of the nucleophile or the substituents on the phosphorus atom, researchers can probe the nature of the transition state. sapub.org Tools of physical organic chemistry, such as linear free energy relationships (LFERs) and kinetic isotope effects (KIEs), are often employed in these mechanistic investigations. acs.orgsapub.org

For example, studies on the hydrolysis of methyl paraoxon (B1678428) (dithis compound), a nerve agent simulant, have shown that the reaction pathway can be influenced by the nucleophile. rsc.org Alkaline hydrolysis predominantly leads to the cleavage of the P-OAr bond, producing the less toxic dimethyl phosphate. rsc.org In contrast, certain highly nucleophilic bases can favor attack at the aliphatic carbon of the methoxy (B1213986) group. rsc.org

Theoretical and computational methods, such as density functional theory (DFT) calculations, are often used in conjunction with experimental data to model the reaction pathways and transition states. rsc.orgroyalsocietypublishing.orgfrontiersin.org These studies have investigated whether the hydrolysis of phosphate esters proceeds through a concerted (single step) or a stepwise (involving a phosphorane intermediate) mechanism. frontiersin.org The hydrolysis of this compound has been a subject of such computational studies, with different viable mechanisms often having comparable energy barriers. frontiersin.org These mechanistic insights are crucial for understanding enzyme catalysis and for the rational design of catalysts for the detoxification of organophosphorus compounds. royalsocietypublishing.orgtandfonline.com

Advanced Analytical Methodologies for Research on Methyl 4 Nitrophenyl Phosphate and Its Metabolites

Spectrophotometric and Fluorometric Detection Strategies

Spectrophotometric and fluorometric methods are widely employed for their simplicity, sensitivity, and suitability for high-throughput screening, particularly in enzymatic assays.

Spectrophotometric Analysis The primary spectrophotometric strategy for detecting the activity of phosphatases on substrates like Methyl 4-nitrophenyl phosphate (B84403) hinges on the hydrolysis of the parent compound. The enzymatic or chemical cleavage of the phosphate ester bond releases 4-nitrophenol (B140041) (pNP) or its conjugate base, 4-nitrophenolate (B89219). neb.comwikipedia.org The resulting 4-nitrophenolate anion is a distinct yellow chromophore with a maximum absorbance at approximately 400-405 nm. wikipedia.orgresearchgate.netcaymanchem.com

The concentration of the liberated 4-nitrophenol can be quantified using the Beer-Lambert law. The molar extinction coefficient (ε) for 4-nitrophenolate is a critical parameter in these calculations and has been reported with high consistency.

Wavelength (nm)Molar Extinction Coefficient (M-1 cm-1)Reference
40518,000 neb.com
40018,500 researchgate.net

This assay is advantageous because the substrate concentration can be set much higher than the enzyme's Michaelis constant (Km), and it is routinely used for determining the activity of various phosphatases. neb.com

Fluorometric Analysis Fluorometric techniques offer enhanced sensitivity compared to colorimetric methods. While Methyl 4-nitrophenyl phosphate itself is not directly fluorogenic, its hydrolysis product, 4-nitrophenol, can be used in fluorescence-based assays. One approach involves an optical "turn-off" sensor. For instance, sodium fluorescein (B123965) has been used as a fluorescent probe to detect 4-nitrophenol in aprotic solvents like acetonitrile (B52724). mdpi.com The interaction between 4-nitrophenol and the fluorescein derivative leads to both static and dynamic fluorescence quenching, allowing for sensitive detection with a reported limit of detection (LOD) of 0.29 µg/mL. mdpi.com

Another advanced strategy is the development of dual-mode immunoassays. In one such system, the 4-nitrophenol produced from the enzymatic hydrolysis of p-nitrophenyl phosphate (PNPP) induces an internal filtration effect on a G-quadruplex/N-methylmesoporphyrin IX (G4/NMM) complex, leading to the quenching of its fluorescence. nih.gov This allows for both colorimetric and fluorometric detection of the enzymatic activity. nih.gov While these methods often use the parent compound p-nitrophenyl phosphate, the principles are directly applicable to assays involving this compound.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Applications

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) provides a powerful platform for the separation, identification, and quantification of this compound and its metabolites.

HPLC for Separation and Quantification Reverse-phase (RP) HPLC is the predominant mode for analyzing organophosphate compounds. These methods typically employ a C18 column and a mobile phase consisting of an acetonitrile and water gradient. sielc.comsielc.com To ensure proper peak shape and retention, an acid modifier is often added. While phosphoric acid is effective for UV detection, volatile organic acids like formic acid are required when the HPLC is coupled to a mass spectrometer to ensure compatibility with the ionization source. sielc.comsielc.com HPLC is frequently used as a quality control technique to assess the purity of related substrates, such as p-nitrophenyl phosphate disodium (B8443419) salt, with purity levels of ≥98% being standard. sigmaaldrich.comavantorsciences.com

Mass Spectrometry for Identification and Confirmation Mass spectrometry is indispensable for the definitive identification of reaction products and for elucidating metabolic pathways. In studies investigating the breakdown of the nerve agent simulant methyl paraoxon (B1678428), negative ionisation MS was successfully used to confirm the formation of this compound. rsc.org MS can also identify other reaction intermediates; for example, a product resulting from an SN2 attack at the phosphorus center was identified by its characteristic mass-to-charge (m/z) peak at 224. rsc.org

Different MS techniques are employed for structural analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): Provides detailed fragmentation patterns for volatile compounds. The electron ionization mass spectrum for the related compound dithis compound shows a top m/z peak at 109. nih.govnist.gov

Time-of-Flight Mass Spectrometry (TOF-MS) and High-Resolution Mass Spectrometry (HR-MS): These techniques provide highly accurate mass measurements, enabling the determination of elemental composition and confident identification of unknown metabolites. nih.gov

The combination of HPLC's separation power with the specificity and sensitivity of MS makes HPLC-MS a cornerstone for metabolic studies of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural determination of molecules and for monitoring reaction kinetics and mechanisms in real-time.

³¹P NMR for Monitoring Phosphate Chemistry Given the central phosphorus atom in this compound, ³¹P NMR is an exceptionally powerful and direct tool for its analysis. It allows researchers to distinguish between the substrate, intermediates, and final products in a reaction mixture without the need for chromogenic labels. In studies of methyl paraoxon degradation, ³¹P{¹H} NMR was used to monitor the reaction progress and quantify the product distribution. rsc.org The chemical shifts are highly sensitive to the chemical environment of the phosphorus nucleus, allowing for clear differentiation of species. rsc.orgrsc.org

CompoundAbbreviation³¹P Chemical Shift (ppm)Reference
Methyl Paraoxon (Substrate)MP-4.5 rsc.orgrsc.org
This compound (Product)M4NP-4.2 rsc.orgrsc.org
Dimethyl phosphate (Product)DMP2.8 rsc.orgrsc.org

The identity of the peaks corresponding to the products can be unequivocally confirmed by spiking the reaction mixture with synthesized standards of the expected compounds. rsc.org

¹H and ¹³C NMR for Complete Structural Analysis While ³¹P NMR focuses on the phosphate core, ¹H and ¹³C NMR provide information about the organic moieties of the molecule. ¹H NMR has been used to detect and identify non-phosphorylated byproducts, such as 4-nitroanisole (B1192098), by its characteristic proton signals at 3.9, 7.1, and 8.2 ppm. rsc.org Together, a full suite of NMR experiments (¹H, ¹³C, ³¹P) allows for the complete structural elucidation of novel metabolites and provides deep mechanistic insights into the transformation of this compound.

Electrochemical and Potentiometric Sensor Development for Substrate/Product Monitoring

Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative to traditional analytical methods for monitoring this compound or its hydrolysis product, 4-nitrophenol.

The principle behind these sensors is the detection of a redox reaction involving the analyte. Most commonly, sensors are designed to detect the electroactive product 4-nitrophenol, which can be easily reduced at an electrode surface. rsc.org To improve sensitivity, selectivity, and resistance to fouling, the working electrodes are typically modified with advanced nanomaterials.

A wide array of materials has been investigated for modifying electrode surfaces for this purpose, including:

Laser-Induced Graphene (LIG) acs.org

Pyridine diketopyrrolopyrrole-functionalized Graphene Oxide (PDPP–GO) nih.gov

Gold-Silver (Au–Ag) core-shell nanoparticles nih.govacs.org

Molybdenum trioxide (MoO₃) iapchem.org

Iron-nickel sulfide (B99878) (Fe₀.₅Ni₀.₅S₂) nanospheres on reduced graphene oxide colab.wsresearchgate.net

These modifications create a larger electrochemically active surface area and can have electrocatalytic effects, enhancing the signal from the analyte. While many sensors target the 4-nitrophenol product, some have been developed for the direct detection of the parent phosphate ester. researchgate.net The performance of these sensors is often characterized by a low limit of detection, demonstrating their suitability for trace analysis.

Electrode ModifierTarget AnalyteTechniqueLimit of Detection (LOD)Reference
Fe₀.₅Ni₀.₅S₂ nanospheres/rGO4-Nitrophenyl phosphate (4-NPP)Cyclic Voltammetry10 nM researchgate.net
Laser-Induced Graphene (LIG)4-Nitrophenol (4-NP)Linear Sweep Voltammetry95 nM acs.org
PDPP–GO4-Nitrophenol (4-NP)Differential Pulse Voltammetry0.10 µM (100 nM) nih.gov
Au–Ag core–shell/graphene/PEDOT:PSSParaoxon-ethylNot Specified10 nM nih.govacs.org

Capillary Electrophoresis for High-Resolution Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like phosphate esters and for monitoring enzymatic reactions. bohrium.com

A specialized technique, Capillary Electrophoresis/Dynamic Frontal Analysis (CE/DFA), has been developed specifically for enzyme assays using substrates like 4-nitrophenyl phosphate. researchgate.netnih.gov In CE/DFA, the substrate is injected into a capillary containing the enzyme in the running buffer. As the substrate migrates through the capillary under an electric field, it is continuously converted into the product (4-nitrophenolate). nih.gov This results in the detection of a continuous plateau signal for the product, the height of which is directly proportional to the enzymatic reaction rate. nih.gov

This method offers several distinct advantages:

Kinetic Analysis: It allows for the straightforward determination of kinetic parameters, such as the Michaelis-Menten constant (Km), by analyzing the plateau height at different substrate concentrations. nih.gov

High Resolution: CE effectively separates the substrate, product, and enzyme during the analysis.

Elimination of Inhibition: Because the product is continuously separated from the enzyme, the method circumvents the issue of product inhibition, which can complicate traditional assays. nih.gov

The high sensitivity of CE methods has also been demonstrated in assays for other enzymes using similar substrates. For example, a CE method for monitoring nucleotide pyrophosphatase activity using p-nitrophenyl 5'-thymidine monophosphate as a substrate achieved a limit of detection of 137 nM, which was reported to be significantly more sensitive than conventional spectrophotometric methods. nih.gov These findings underscore the power of CE for high-resolution and sensitive analysis in the study of this compound.

Photochemical and Chemical Degradation Studies of Methyl 4 Nitrophenyl Phosphate in Environmental Contexts for Research Purposes

Investigation of Photodecomposition Pathways of Related Compounds

Research into the photodecomposition of compounds structurally similar to methyl 4-nitrophenyl phosphate (B84403), such as Sumithion® [O,O-Dimethyl-O-(3-methyl-4-nitrophenyl)-phosphorothioate], provides valuable insights into potential transformation pathways. tandfonline.com When exposed to sunlight or ultraviolet (UV) light, these compounds undergo various reactions.

Studies on Sumithion® have shown that irradiation in different solvents or on surfaces like silica (B1680970) gel and plant foliage leads to the formation of several photoproducts. tandfonline.com The rate and nature of this degradation are significantly influenced by the solvent used and the presence of air. tandfonline.com For instance, degradation in acetone (B3395972) and methanol (B129727) solutions is considerably faster than in benzene. tandfonline.com

Key photodecomposition reactions observed for related compounds include:

Oxidation: The conversion of the phosphorothioate (B77711) group (P=S) to a phosphate group (P=O), forming "oxon" analogs like sumioxon. tandfonline.com

Oxidation of side chains: For example, the oxidation of a methyl group on the phenyl ring to a carboxylic acid, resulting in products like carboxysumithion. tandfonline.com

Hydrolysis: Cleavage of the ester bond, leading to the formation of phenols, such as 3-methyl-4-nitrophenol. tandfonline.com

Isomerization: In some cases, a trace amount of S-isomer has been detected. tandfonline.com

These studies indicate that the photodecomposition of methyl 4-nitrophenyl phosphate likely involves a complex series of reactions, leading to a variety of degradation products. The specific products formed and their rates of formation would depend on environmental conditions such as the presence of sensitizers, the solvent medium, and the wavelength of light.

Hydrolytic Stability and Environmental Fate in Controlled Research Settings

The hydrolysis of this compound, which is the cleavage of the molecule by reaction with water, is a primary pathway for its degradation in aquatic environments. The stability of this compound and its resulting environmental fate are highly dependent on factors like pH, temperature, and the presence of catalysts. samipubco.comnih.gov

In alkaline conditions, the hydrolysis of this compound (referred to in some literature as dithis compound or methyl paraoxon) can proceed through two main pathways. chemrxiv.orgrsc.orgrsc.org

P-OAr bond cleavage: This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom, leading to the cleavage of the bond between the phosphorus and the nitrophenyl group. This is often the desired decontamination pathway as it can lead to less toxic products. rsc.org The products of this reaction are dimethyl phosphate (DMP) and p-nitrophenoxide. chemrxiv.org

C-O bond cleavage: This pathway involves the cleavage of the methyl C-O bond, resulting in the formation of this compound (M4NP), which can still be toxic. chemrxiv.orgrsc.org

The pH of the solution plays a critical role in determining the dominant hydrolysis pathway. At a pH greater than 10, hydrolysis of the related compound methyl paraoxon (B1678428) predominantly yields dimethyl phosphate. nih.gov However, at a pH below 9, the major product is this compound (M4NP). nih.gov The rate of hydrolysis is also influenced by temperature; an increase in temperature generally leads to an increased reaction rate. samipubco.com

The presence of certain bases can significantly accelerate the hydrolysis of these compounds. Strong, non-nucleophilic bases tend to favor the formation of the less toxic dimethyl phosphate. rsc.org In contrast, more nucleophilic bases can lead to a higher proportion of the toxic M4NP product. rsc.orgrsc.org

The table below summarizes the hydrolysis products of a related compound, methyl paraoxon, under different conditions.

ConditionPrimary Degradation Product(s)Reference
Catalytic hydrolysis with Zr-MOPsDimethyl phosphate (DMP), p-nitrophenoxide chemrxiv.org
Basic hydrolysis (pH > 10)Dimethyl phosphate nih.gov
Basic hydrolysis (pH < 9)This compound (M4NP) nih.gov
Hydrolysis with nucleophilic bases (e.g., quinuclidine, DABCO)This compound (M4NP) rsc.orgrsc.org

This table is based on data from studies on methyl paraoxon, a closely related compound.

Characterization of Degradation Products via Advanced Analytical Techniques

The identification and quantification of the degradation products of this compound are crucial for understanding its transformation pathways and the potential toxicity of the resulting mixture. A variety of advanced analytical techniques are employed for this purpose.

Chromatographic Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing the volatile and semi-volatile degradation products. mdpi.com For non-volatile degradation products, such as the phosphonic acids formed during hydrolysis, derivatization is often necessary to make them suitable for GC-MS analysis. mdpi.com This can involve methylation or silylation of the acidic protons. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is particularly useful for analyzing the more polar and non-volatile degradation products directly in aqueous samples without the need for derivatization. figshare.comresearchgate.net It allows for the separation and identification of compounds like dimethyl phosphate and this compound. figshare.comresearchgate.net

Thin-Layer Chromatography (TLC): TLC is used for the separation and preliminary identification of photoproducts. tandfonline.com Detection methods include quenching of fluorescence under UV light and spraying with specific chromogenic reagents. tandfonline.com For radioactive-labeled studies, radioautography and tic radioscanners are used for detection and quantitation. tandfonline.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a key technique for monitoring the degradation of organophosphorus compounds. chemrxiv.orgrsc.orgrsc.org It allows for the direct observation and quantification of the parent compound and its phosphorus-containing degradation products, such as dimethyl phosphate and this compound, which have distinct chemical shifts. rsc.orgrsc.org ¹H NMR can also be used to identify products, for instance by confirming the formation of 4-nitroanisole (B1192098) through the methylation of 4-nitrophenolate (B89219). rsc.org

The table below lists some of the degradation products of related organophosphates and the analytical techniques used for their characterization.

Degradation ProductAnalytical Technique(s)Reference
Dimethyl phosphate (DMP)³¹P NMR, LC-MS/MS chemrxiv.orgrsc.orgfigshare.com
This compound (M4NP)³¹P NMR, LC-MS/MS chemrxiv.orgrsc.orgfigshare.com
p-Nitrophenoxide / p-NitrophenolUV-Vis Spectroscopy, LC-MS/MS chemrxiv.orgjst.go.jp
SumioxonTLC, GC-MS tandfonline.com
CarboxysumithionTLC tandfonline.com
3-Methyl-4-nitrophenolTLC tandfonline.com

This table includes data from studies on methyl paraoxon and Sumithion®.

Future Directions and Emerging Research Avenues for Methyl 4 Nitrophenyl Phosphate Studies

Development of Novel Analogs for Specific Research Applications

The synthesis of novel analogs of phosphate (B84403) esters is a burgeoning field aimed at creating sophisticated molecular probes to explore enzyme function with greater specificity and to develop compounds with therapeutic potential. While Methyl 4-nitrophenyl phosphate is a widely used chromogenic substrate, its utility can be enhanced by creating derivatives with tailored properties. biocompare.com The core strategy involves preserving an essential chemical scaffold responsible for a desired activity while systematically modifying other parts of the molecule to improve potency, selectivity, or physicochemical properties like solubility and cell permeability. nih.govgoogle.com

Research has demonstrated that even slight structural modifications can profoundly impact the biological activity and specificity of these compounds. For example, in the development of strigolactone analogs for agricultural applications, a series of methyl phenlactonoates (MPs) were synthesized. Among these, the 4-nitro substituted analog (MP1) showed the highest activity for inducing parasitic seed germination, illustrating how specific functional groups can be critical for a particular biological function.

Another approach involves creating analogs to probe or inhibit specific enzyme families. For instance, Methyl 4-nitrophenyl hexylphosphonate serves as a phosphonate (B1237965) inhibitor of serine esterases. chemsynlab.com In a different context, the development of analogs of ceramidase inhibitors involved creating different classes of molecules—including N-acyl, urea, N-alkyl, and ω-cationic-N-acyl analogs—to produce compounds with enhanced potency as potential anticancer agents. Similarly, analogs of p-nitrophenyl β-D-galactopyranosides, modified at the C-4 position with azido, amino, or fluoro groups, have been synthesized to study the specificity of β-galactosidase. koreascience.kr These examples underscore a clear research trajectory: the rational design of analogs to create highly specific molecular tools for targeted applications, moving from general activity probes to precision instruments for biological investigation.

Table 1: Examples of Nitrophenyl-Containing Analogs and Their Research Applications

Analog Class/NameCore StructureModificationSpecific Research ApplicationReference
Methyl phenlactonoates (MP1)Phenlactone4-nitro substitution on the phenyl ringInducing parasitic plant seed germination; agricultural applications. nih.gov
Methyl 4-nitrophenyl hexylphosphonatePhenylphosphonateHexyl group additionInhibition of serine esterase enzymes. chemsynlab.com
4-Deoxy-Analogs of p-Nitrophenyl β-D-galactopyranosidesp-Nitrophenyl β-D-galactopyranosideModification at C-4 with azido, amino, or fluoro groupsStudying the substrate specificity of β-galactosidase. koreascience.kr
4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives4-(4-Nitrophenyl)-1H-1,2,3-triazoleSubstitution of N-benzylacetamide with a peracetylated galactopyranosyl unitDevelopment of antitrypanosomal agents. nih.gov
Bis[2-(4-nitrophenyl)ethyl]phosphatePhosphate esterAddition of two 2-(4-nitrophenyl)ethyl groupsUsed as a phosphorylating agent in the synthesis of complex biomolecules like tRNA components. explorationpub.com

Integration of Multi-Omics Data in Enzyme-Substrate Research

While substrates like this compound are excellent for measuring the catalytic activity of an isolated enzyme, this approach provides little information about the enzyme's role within the complex, dynamic network of a living cell. biocompare.commdpi.com The future of enzyme-substrate research lies in placing this catalytic activity into a broader biological context through the integration of multi-omics data. biorxiv.org This systems biology approach combines high-throughput data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of cellular processes. mdpi.comfrontiersin.org

By integrating these data layers, researchers can move from studying a single enzyme's kinetics to understanding how its activity is regulated and how it influences entire metabolic pathways. biorxiv.orgnih.gov For example, combining proteomics and metabolomics can reveal how changes in the abundance of an enzyme (proteomics) correlate with changes in the concentrations of its substrates and products (metabolomics), providing a more complete view of metabolic fluxes and control points. osti.govresearchgate.netmdpi.com

A key application of this integrated approach is the construction of predictive network models. oup.com In a study on Arabidopsis thaliana, researchers integrated transcriptomic, proteomic, and phosphoproteomic data to reconstruct a signaling network, which successfully identified new proteins involved in growth and stress responses. This methodology, though not directly using this compound, provides a powerful framework for future studies. One could envision a study where phosphatases identified through activity assays with this compound are then analyzed using multi-omics to understand their physiological substrates and regulatory networks under different conditions. biorxiv.orgplos.org This integrated analysis helps to decipher complex metabolic regulation and has broad applications in disease research, drug discovery, and metabolic engineering. biorxiv.org

Advancements in Computational Modeling for Complex Phosphoryl Transfer Systems

Understanding the precise mechanism of phosphoryl transfer—the breaking and forming of bonds at a phosphorus center—is a significant challenge that often lies beyond the resolution of conventional experimental techniques. researchgate.net In recent years, computational modeling has emerged as an indispensable tool for dissecting these complex reactions at the atomic level. rsc.org Future research will increasingly rely on these sophisticated computational methods to complement and guide experimental work on enzymes that process substrates like this compound. wisc.eduacs.org

A major advancement in this area is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. rsc.org These approaches allow researchers to simulate the enzymatic reaction by treating the reactive core of the system (the substrate and key active site residues) with high-level quantum mechanics, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics. rsc.orgscispace.com This has enabled detailed investigations into the hydrolysis of p-nitrophenyl phosphate (pNPP) and its analogs, revealing subtle mechanistic details. acs.org

For instance, computational studies have been crucial in resolving conflicts between different experimental models of phosphate monoester hydrolysis. acs.orgresearchgate.net They have demonstrated the existence of multiple, energetically similar reaction pathways, such as substrate-assisted versus solvent-assisted mechanisms, which are difficult to distinguish experimentally. researchgate.net Studies on the hydrolysis of Methyl p-nitrophenyl phosphate in the active sites of enzymes like alkaline phosphatase have used specialized computational methods to analyze the transition state, revealing how the enzyme environment alters the reaction mechanism compared to the reaction in solution. wisc.edursc.org These computational models can predict kinetic isotope effects and activation energies, providing a powerful means to validate mechanistic hypotheses and guide the design of new experiments or novel enzyme inhibitors. researchgate.netacs.org

Table 2: Computational Approaches for Studying Phosphoryl Transfer

Computational MethodDescriptionApplication in Phosphoryl Transfer ResearchReference
Quantum Mechanics/Molecular Mechanics (QM/MM)A hybrid method where the reactive center is treated with quantum mechanics (QM) and the larger environment with molecular mechanics (MM).Studying enzymatic reaction mechanisms, calculating energy profiles, and modeling transition states for substrates like p-nitrophenylmethylphosphate. acs.orgrsc.org
Density Functional Theory (DFT)A QM method used to calculate the electronic structure of molecules. Often used for the QM part of QM/MM calculations.Generating free energy surfaces for hydrolysis reactions of p-nitrophenyl phosphate and p-nitrophenyl sulfate (B86663) to compare their mechanisms. rsc.orgacs.org
Self-Consistent-Charge Density-Functional-Tight-Binding (SCC-DFTB)A semi-empirical QM method, faster than DFT, often parameterized for specific reaction types.Investigating hydrolysis of various substrates in the alkaline phosphatase superfamily, including Methyl p-nitrophenyl phosphate. wisc.edu
Empirical Valence Bond (EVB)A semi-empirical approach that calibrates potential energy surfaces to experimental data.Modeling enzyme specificity and promiscuity in alkaline phosphatases by comparing reactions with different phosphate and sulfate esters. rsc.org

Q & A

Q. Table 1: Assay Optimization Parameters

ParameterConditionReference
Stopping reagent1 M NaOH
Detection wavelength405 nm
Buffer pH9.8 (Na₂CO₃ with MgCl₂)
Substrate concentration10–50 mM MNPP

What synthetic routes yield high-purity MNPP, and how is purity validated?

Basic Research Question

  • Synthesis : MNPP is synthesized via phosphorylation of 4-nitrophenol using methyl phosphorochloridate, yielding ~52% purity after sodium salt precipitation .
  • Validation : LC-MS confirms purity (m/z 231.77 for MNPP) and detects hydrolysis products like 4-nitrophenol (m/z 137.80) .

How can contradictory data on MNPP’s hydrolytic stability in non-aqueous systems be reconciled?

Advanced Research Question

  • NMR analysis : Deuterated acetonitrile studies show MNPP stability varies with water content. Hydrolysis accelerates above 5% H₂O due to nucleophilic attack .
  • Kinetic modeling : Use ³¹P NMR to track phosphate intermediates and derive rate constants under controlled humidity .

What analytical methods quantify MNPP hydrolysis products in environmental samples?

Advanced Research Question

  • LC-MS : Detects dimethyl phosphate (m/z 126.08) and methyl phosphate (m/z 109.24) in degradation studies .
  • Colorimetry : 4-nitrophenol quantification at 405 nm (ε = 18,000 M⁻¹cm⁻¹) .
  • NMR : ³¹P NMR (0.0 ppm reference) monitors phosphoester bond cleavage .

How do MNPP degradation products impact toxicity assessments in environmental monitoring?

Advanced Research Question

  • Toxicity profile : MNPP hydrolysis yields 4-nitrophenol (toxic) and methyl phosphate (low toxicity). Photocatalytic degradation (e.g., UiO-66/g-C₃N₄ composites) reduces toxicity by mineralizing organics to CO₂/H₂O .
  • Analytical thresholds : LC-MS detection limits for 4-nitrophenol ≤ 1 ppm in water .

What storage conditions preserve MNPP stability for long-term assays?

Basic Research Question

  • Temperature : Store at 0–6°C in anhydrous conditions to prevent hydrolysis .
  • Stability testing : Monitor absorbance at 405 nm weekly; >10% baseline drift indicates degradation .

How do solvent systems influence MNPP’s catalytic hydrolysis kinetics?

Advanced Research Question

  • Deuterated solvents : Acetonitrile-d₃ slows hydrolysis vs. aqueous buffers, enabling mechanistic studies of solvent effects .
  • Base additives : Tetramethylguanidine (TMG) accelerates hydrolysis in aprotic solvents by deprotonating intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.